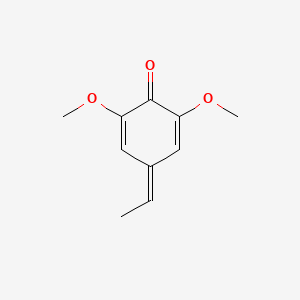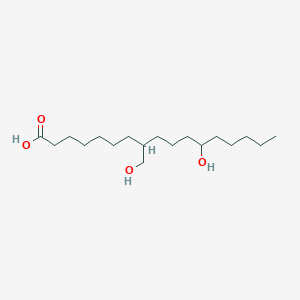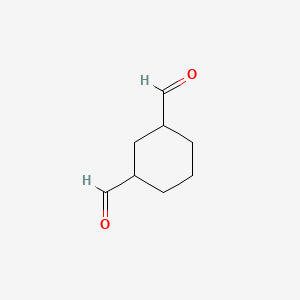![molecular formula C15H15NO2 B14632463 Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- CAS No. 53304-12-4](/img/structure/B14632463.png)
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- is an organic compound with the molecular formula C15H15NO2 It is a derivative of phenol, characterized by the presence of a methoxy group and an imino group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- can be synthesized through a Schiff base reaction. This involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with p-toluidine (4-methylaniline) in the presence of an acid catalyst. The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenolic derivatives.
Applications De Recherche Scientifique
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- involves its interaction with various molecular targets. The imine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The phenolic group can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol:
4-Ethyl-2-methoxyphenol:
2-Methoxy-4-ethylphenol: Similar to 4-ethyl-2-methoxyphenol but with different substitution patterns.
Uniqueness
Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- is unique due to the presence of both methoxy and imine groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
53304-12-4 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-methoxy-4-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-11-3-6-13(7-4-11)16-10-12-5-8-14(17)15(9-12)18-2/h3-10,17H,1-2H3 |
Clé InChI |
WOHNYSCHFCWUAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


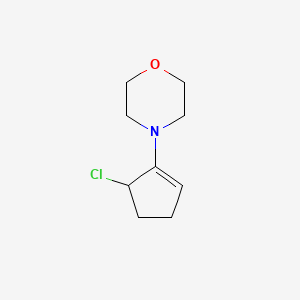
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
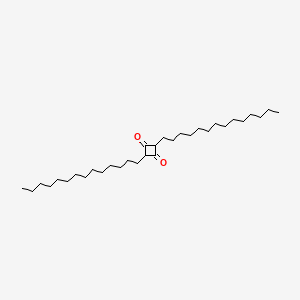
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
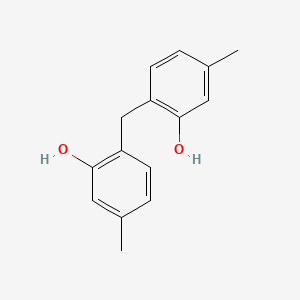
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
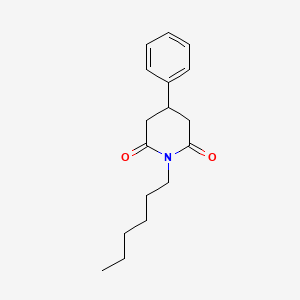
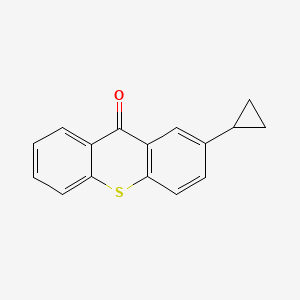
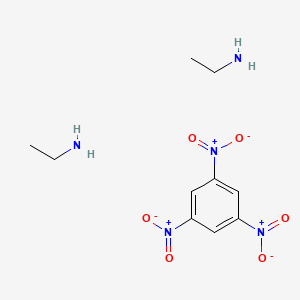
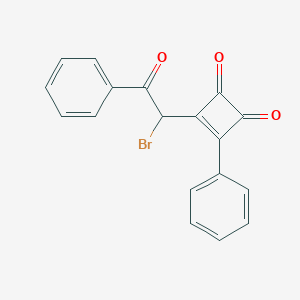
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
